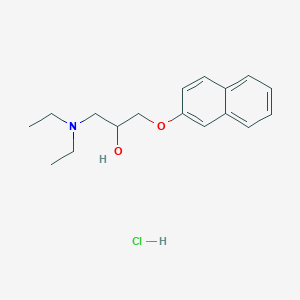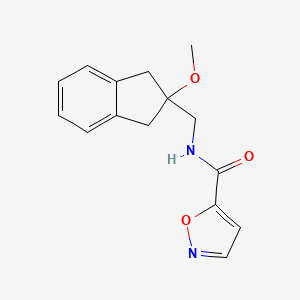![molecular formula C14H8N2O3S B2796095 Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate CAS No. 136428-42-7](/img/structure/B2796095.png)
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H8N2O3S . It has an average mass of 284.290 Da and a monoisotopic mass of 284.025574 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” consists of a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds . The compound also contains a dicyanovinyl group .Applications De Recherche Scientifique
Synthesis of Phyllobilin Models
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” has been used in the synthesis of a model phyllobilin bearing an optical marker . Phyllobilins are derived from the breakdown of chlorophyll in plants and are acyclic tetrapyrroles that bear the signature ring E of the parent macrocycle . The compound serves as an optical marker with clearly observable absorption near 400 nm, rendering all compounds yellow, orange, or red, thereby facilitating isolation and reaction monitoring .
Optical Properties
The 2,2-dicyanovinyl chromophore in “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” is responsible for the strong absorption peak at around 400 nm . This property makes it useful in studies related to light absorption and emission.
Thermal, Photophysical, and Electrochemical Investigations
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” and its derivatives have been studied for their thermal, photophysical, electrochemical, and electroluminescence properties . These investigations can provide valuable insights into the behavior of these compounds under different conditions and their potential applications in various fields.
Electroluminescence Applications
Due to their unique properties, 2,2-dicyanovinyl derivatives, including “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate”, have potential applications in electroluminescent devices . Their ability to emit light under external voltage makes them suitable for use in organic light-emitting diodes (OLEDs).
Synthesis of Stable 5-HMF Derivatives
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” could potentially be used in the synthesis of stable 5-Hydroxymethylfurfural (5-HMF) derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry and could open up new avenues for research.
Materials for OLEDs
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” and its derivatives could potentially be used as materials for OLEDs . Their unique optical and electrochemical properties make them suitable for this application.
Orientations Futures
While specific future directions for “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” were not found in the search results, there is ongoing research into the synthesis and properties of similar compounds. For example, push–pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units have been synthesized and evaluated as active materials for organic photovoltaics . This suggests that similar compounds could have potential applications in the field of organic electronics.
Propriétés
IUPAC Name |
methyl 3-[5-(2,2-dicyanoethenyl)furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S/c1-18-14(17)13-11(4-5-20-13)12-3-2-10(19-12)6-9(7-15)8-16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKLJWKKKAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
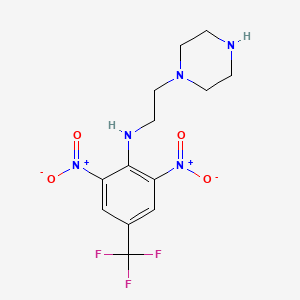
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2796018.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)
![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)
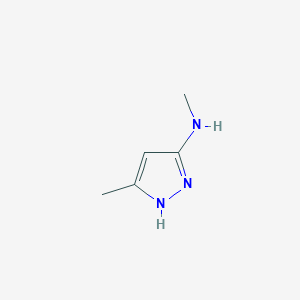
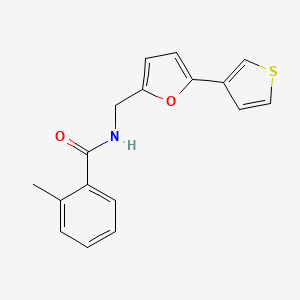

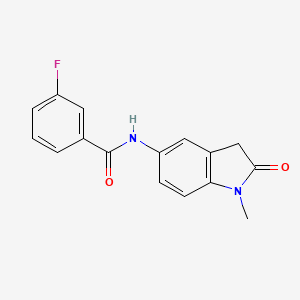
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)
